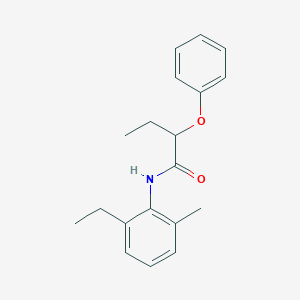
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP, and it is a pyrimidine derivative that has a chloro group at the 4th position and a pyrazolyl group at the 6th position. CPP has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CPP involves its inhibition of several kinases, including CDK1, GSK3β, and AKT. Inhibition of these kinases leads to the suppression of cancer cell growth and proliferation. CPP has also been found to induce apoptosis in cancer cells by activating several signaling pathways, including the p53 pathway, the caspase pathway, and the Bcl-2 pathway.
Biochemical and Physiological Effects
CPP has been found to exhibit several biochemical and physiological effects, including its ability to inhibit the activity of several kinases, induce apoptosis in cancer cells, and regulate several signaling pathways. CPP has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPP in lab experiments include its ability to inhibit the activity of several kinases, induce apoptosis in cancer cells, and regulate several signaling pathways. CPP is also relatively easy to synthesize using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The limitations of using CPP in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on CPP, including its use as a potential anticancer agent, its role in regulating several signaling pathways, and its potential applications in the treatment of several diseases, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of CPP in humans, and to develop new synthesis methods for this compound.
Synthesemethoden
CPP can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-chloro-6-bromo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 4-chloro-6-iodo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a tin reagent. The Sonogashira coupling reaction involves the reaction of 4-chloro-6-iodo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a copper reagent.
Wissenschaftliche Forschungsanwendungen
CPP has been found to exhibit several scientific research applications, including its use as a kinase inhibitor and as a potential anticancer agent. CPP has been shown to inhibit the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), glycogen synthase kinase 3 beta (GSK3β), and protein kinase B (AKT). Inhibition of these kinases has been linked to the suppression of cancer cell growth and proliferation. CPP has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is regulated by several signaling pathways.
Eigenschaften
Produktname |
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine |
|---|---|
Molekularformel |
C14H11ClN4 |
Molekulargewicht |
270.72 g/mol |
IUPAC-Name |
4-chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN4/c1-10-7-12(11-5-3-2-4-6-11)19(18-10)14-8-13(15)16-9-17-14/h2-9H,1H3 |
InChI-Schlüssel |
ZTSWVIJPCKDTCA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)Cl |
Kanonische SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)

![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)


![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
